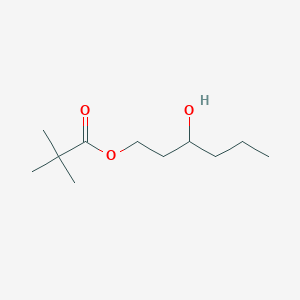

3-Hydroxyhexyl 2,2-dimethylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the design, synthesis, and biological testing of 16 compounds based on the structure modification of methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs have been reported .Molecular Structure Analysis

The InChI code for 3-Hydroxyhexyl 2,2-dimethylpropanoate is 1S/C10H20O4/c1-9(2,5-11)7-14-8(13)10(3,4)6-12/h11-12H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis

The storage temperature for 3-Hydroxyhexyl 2,2-dimethylpropanoate is room temperature, and it should be kept in a dark place and sealed in dry conditions .Scientific Research Applications

Cancer Research and Treatment

- Antitumor Activities : Metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives exhibit significant antitumor activities. These complexes, including compounds like 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, have shown inhibitory actions against human colorectal carcinoma cells (HCT-116) while being non-toxic to normal cells (HEK-293) (Aboelmagd et al., 2021).

- Potential HDAC Inhibitors : Compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate structure have been investigated as potential histone deacetylase inhibitors (HDACIs). Some synthesized compounds exhibited promising antiproliferative activity against various cancer cell lines, suggesting their potential in cancer treatment (El-Rayes et al., 2019).

Chemical Synthesis and Industrial Applications

- Odor Threshold Studies : Research on branched esters including methyl 2,2-dimethylpropanoate, an analog of 3-Hydroxyhexyl 2,2-dimethylpropanoate, revealed that these esters generally have lower odor thresholds compared to their straight-chain counterparts. This information is valuable for fragrance and flavor industries (Takeoka et al., 1995).

- Synthesis Optimization : Studies have been conducted to optimize the synthesis of 3-hydroxy-2,2-dimethylpropionic acid, a key component in the structure of 3-Hydroxyhexyl 2,2-dimethylpropanoate. These include exploring the effects of reaction temperature and concentration on yield (Jiang, 2004).

Pharmaceutical Intermediates

- Efficient Preparation of Pharmaceutical Intermediates : The Negishi coupling protocol was developed for the preparation of 3-aryl-2,2-dimethylpropanoates, which are key intermediates in pharmaceutical synthesis. This method provides easier access to these intermediates compared to traditional methods (Kwak et al., 2009).

Magnetic Properties Research

- Magnetic Property Studies : Investigations into the magnetic properties of dimeric copper(II) 2,2-dimethylpropanoate complexes have provided insights into their potential applications in materials science and related fields (Muto et al., 1986).

Future Directions

The future directions for the study of 3-Hydroxyhexyl 2,2-dimethylpropanoate and related compounds could involve further exploration of their potential as HDACIs, given the importance of this class of compounds in cancer treatment . Additionally, the development of more environmentally friendly synthesis methods could be a focus of future research .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the proliferation of colon cancer cells

Mode of Action

It’s known that similar compounds interact with their targets to inhibit cell proliferation . The compound’s interaction with its targets and the resulting changes would require further investigation.

Biochemical Pathways

It’s known that similar compounds can affect cell proliferation pathways . More research is needed to fully understand the affected pathways and their downstream effects.

properties

IUPAC Name |

3-hydroxyhexyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-5-6-9(12)7-8-14-10(13)11(2,3)4/h9,12H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSLAYNROQKKGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCOC(=O)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyhexyl 2,2-dimethylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2419187.png)

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)

![3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2419192.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2419196.png)

![1-phenyl-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2419205.png)